Ro4368554
Description
Contextualizing 5-HT6 Receptor Antagonism in Central Nervous System Studies
The 5-HT6 receptor is a G-protein-coupled receptor that is almost exclusively localized within the CNS. patsnap.comen-journal.orgnih.govsnmjournals.org Its prominent expression in brain regions critical for cognitive function, such as the cortex, hippocampus, and striatum, suggests its involvement in processes like learning, memory, and mood regulation. patsnap.comsnmjournals.orgoup.comunav.edu
Antagonism of the 5-HT6 receptor, the primary mechanism of action for compounds like Ro4368554, involves binding to the receptor without activating it, thereby preventing serotonin (B10506) from exerting its effects at this site. patsnap.com This blockade can influence the activity of other neurotransmitter systems, including cholinergic, glutamatergic, and dopaminergic pathways, which are vital for cognitive processes. patsnap.comen-journal.orgnih.govsnmjournals.org Research indicates that modulating 5-HT6 receptor activity can impact the release of neurotransmitters such as acetylcholine (B1216132) and glutamate (B1630785), potentially enhancing neurotransmission crucial for learning and memory. patsnap.comen-journal.org
Preclinical studies utilizing 5-HT6 receptor antagonists have explored their potential in addressing cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia. en-journal.orgnih.govoup.comnih.gov The rationale behind this research stems from the observed serotonergic denervation in the Alzheimer's disease brain and the known role of serotonin in cognition and behavioral control. nih.gov
Historical Perspective of this compound as a Research Probe
The identification and cloning of the 5-HT6 receptor in the early 1990s paved the way for the development of selective pharmacological tools to investigate its function. unav.edu this compound emerged as one such tool, characterized by its selectivity and ability to penetrate the blood-brain barrier. medchemexpress.comcymitquimica.comtargetmol.com Its availability allowed researchers to conduct in vivo studies to explore the behavioral and neurochemical consequences of 5-HT6 receptor blockade in animal models.
Early research with this compound focused on its effects in models of cognitive impairment. Studies demonstrated its capacity to reverse memory deficits induced by pharmacological agents like scopolamine (B1681570), a muscarinic receptor antagonist known to impair cholinergic neurotransmission, and by tryptophan depletion, which affects serotonin synthesis. medchemexpress.comtargetmol.commedchemexpress.comnih.govfrontiersin.orgnih.govinnovareacademics.in These findings provided early support for the hypothesis that 5-HT6 receptor antagonism could have pro-cognitive effects, potentially mediated through the modulation of cholinergic and serotonergic systems. nih.govnih.gov
As a research probe, this compound has been employed in various behavioral paradigms to assess its impact on learning and memory. These include tests such as novel object recognition, social recognition, social discrimination, and passive avoidance tasks in rats. nih.govnih.govnih.gov While studies have shown this compound to enhance learning and memory in both unimpaired and scopolamine-impaired rats, its efficacy has varied across different models and endpoints. nih.govnih.gov For instance, while it showed cognition-enhancing effects in object recognition, it did not consistently prevent deficits in tasks like the Morris water maze or contextual fear conditioning in some studies. nih.govnih.gov
Beyond cognition, this compound has also been investigated for its effects on other CNS functions, including sensorimotor gating and sleep-wake cycles, although findings in these areas have been less consistent or pronounced compared to its cognitive effects. nih.govnih.govmedchemexpress.cnresearchgate.net
The use of this compound, alongside other selective 5-HT6 antagonists like SB-258585 and SB-399885, has been crucial in dissecting the specific contributions of the 5-HT6 receptor to complex behaviors and neurochemical signaling in the brain. en-journal.orgoup.comnih.govmedchemexpress.cnaginganddisease.org These studies have contributed significantly to the understanding of the 5-HT6 receptor as a potential therapeutic target for cognitive disorders.
Selected Research Findings with this compound in Rat Models
| Model/Task | Impairment Induced By | This compound Effect (Selected Doses) | Reference |
| Novel Object Recognition | Scopolamine | Reversal (3, 10 mg/kg, i.p.) | nih.govnih.gov |
| Novel Object Recognition | Tryptophan depletion | Reversal (3, 10 mg/kg, i.p.) | nih.gov |
| Novel Object Discrimination | Scopolamine | Reversal (3, 10 mg/kg, i.p.) | nih.gov |
| Social Recognition | Scopolamine | Reversal (3, 10 mg/kg, i.p.) | nih.gov |
| Social Discrimination | Scopolamine | Reversal (1, 3, 10 mg/kg, i.p.) | nih.gov |
| Passive Avoidance | Scopolamine | Reversal (10, 30 mg/kg i.p., 100 mg/kg p.o.) | nih.gov |
| Object Discrimination (unimpaired, 4-h delay) | None | Enhancement (3, 10 mg/kg, i.p.) | nih.gov |
| Autoshaping Learning (unimpaired) | None | Enhancement (3 mg/kg, i.p.) | nih.gov |
| Morris Water Maze | Scopolamine | No prevention | nih.gov |
| Contextual Fear Conditioning | Scopolamine or MK-801 | Ineffective | nih.gov |
| Prepulse Inhibition | Apomorphine | Reversal | nih.gov |
| Amphetamine-induced hyperlocomotion | Amphetamine | Not affected | nih.gov |
| Sleep-Wake Cycle (Light Phase) | None | Increased wakefulness, reduced SWS and REMS (10 mg/kg, i.p.) | medchemexpress.cn |
| Sleep-Wake Cycle (Dark Phase) | None | No modification | medchemexpress.cn |
This table summarizes some key findings regarding the effects of this compound in various rat models, highlighting its utility as a research tool to probe the involvement of the 5-HT6 receptor in different neurological processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYPEADLGTXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426085 | |
| Record name | Ro4368554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478082-99-4 | |
| Record name | Ro4368554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 478082-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Pharmacology and Target Interaction of Ro4368554
Serotonin (B10506) 5-HT6 Receptor as a Primary Molecular Target
The serotonin 5-HT6 receptor is a key molecular target for Ro4368554. The 5-HT6 receptor is primarily located in the central nervous system (CNS), with high density in brain regions crucial for learning and memory, such as the striatum, cortex, and hippocampus. tandfonline.comnih.gov Evidence suggests that 5-HT6 receptors modulate neurotransmission, including GABAergic and cholinergic systems, which are known to play roles in regulating sleep-wake cycles and cognitive functions. nih.govresearchgate.net this compound functions as an antagonist at the 5-HT6 receptor. chemsrc.com Preclinical studies have indicated that antagonism of 5-HT6 receptors can have beneficial effects on cognitive function. nih.gov
Ligand Binding Dynamics and Receptor Affinity
An interactive table summarizing the binding affinity of this compound at the 5-HT6 receptor is presented below:
| Compound | Target Receptor | Binding Affinity (-log M pKi) | Source |
| This compound | 5-HT6 | 9.4 | nih.govchemsrc.com |
Receptor Subtype Selectivity and Off-Target Considerations in Experimental Settings
A crucial aspect of characterizing a pharmacological compound is its selectivity for its primary target over other receptors, particularly other subtypes within the same neurotransmitter family or receptors in other systems. This compound has demonstrated significant selectivity for the 5-HT6 receptor. It binds with greater than 100-fold selectivity over other monoamine receptor subtypes. nih.govchemsrc.comsigmaaldrich.com For instance, its binding affinity at the 5-HT2A receptor is reported as a -log M pKi of 7.1, indicating considerably lower affinity compared to its interaction with the 5-HT6 receptor. nih.govchemsrc.com
Despite its selectivity, the potential for off-target interactions is a consideration in experimental settings, especially at higher concentrations. researchgate.net While this compound shows high selectivity over a range of monoamine receptors, comprehensive off-target profiling against a broad panel of receptors, enzymes, ion channels, and transporters is a standard practice in drug discovery to identify potential liabilities and understand the full pharmacological profile of a compound. researchgate.net The available data primarily emphasize its selectivity within the context of serotonin and other monoamine receptors. nih.govchemsrc.comsigmaaldrich.com
| Compound | Target Receptor | Binding Affinity (-log M pKi) | Selectivity vs. 5-HT6 | Source |
| This compound | 5-HT6 | 9.4 | Primary Target | nih.govchemsrc.com |
| This compound | 5-HT2A | 7.1 | >100-fold lower | nih.govchemsrc.com |
Cellular and Intracellular Mechanisms Mediated by Ro4368554
Modulation of G Protein-Coupled Receptor Signaling Pathways
5-HT6 receptors are coupled to Gs proteins, and their activation typically leads to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels. wikipedia.org By blocking the 5-HT6 receptor, Ro4368554 is expected to inhibit this cascade, thereby modulating the downstream effects of cAMP.
Cyclic AMP (cAMP) and Protein Kinase A (PKA) Modulation
The canonical signaling pathway downstream of Gs-coupled receptors involves the activation of adenylyl cyclase, which catalyzes the synthesis of cAMP from ATP. wikipedia.org Elevated cAMP levels then activate Protein Kinase A (PKA). researchgate.net As a 5-HT6 receptor antagonist, this compound would be expected to reduce adenylyl cyclase activity and consequently decrease intracellular cAMP levels. This reduction in cAMP would lead to decreased activation of PKA, thereby modulating the phosphorylation of various downstream protein targets of PKA.
Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Involvement
The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is a key signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival. semanticscholar.orgfrontiersin.org GPCRs, including the 5-HT6 receptor, can also couple to and modulate the ERK1/2 pathway through both Gs-dependent and Gs-independent mechanisms. frontiersin.orgrndsystems.com Research indicates that 5-HT6 receptor activation can influence ERK1/2 signaling. core.ac.uk Therefore, antagonism by this compound can impact the activity of ERK1 and ERK2. rndsystems.comlipidmaps.orgnih.govciteab.combohrium.comresearchgate.net
cAMP Response Element-Binding Protein (CREB) Regulation
cAMP Response Element-Binding protein (CREB) is a transcription factor that plays a critical role in gene expression related to neuronal plasticity, learning, and memory. researchgate.net CREB activation is often mediated by phosphorylation, which can be downstream of various signaling pathways, including the cAMP/PKA pathway and the ERK pathway. researchgate.netguidetopharmacology.orgnih.govresearchgate.netfrontiersin.org Since this compound modulates both cAMP/PKA and ERK signaling through its action on the 5-HT6 receptor, it is likely to influence CREB phosphorylation and subsequent transcriptional activity. researchgate.net
Interaction with Fyn-Tyrosine Kinase Pathway
Studies suggest an interaction between 5-HT6 receptors and the Fyn-tyrosine kinase pathway. aginganddisease.orgbiorxiv.orgcore.ac.uknih.govresearchgate.netwikipedia.orgmdpi.com Fyn is a member of the Src family of non-receptor tyrosine kinases involved in various cellular processes, including synaptic function and signal transduction. biorxiv.orgnih.govwikipedia.orgmdpi.com The physical interaction between 5-HT6R and Fyn can modulate the coupling of the receptor to G proteins. aginganddisease.org Furthermore, stimulation of 5-HT6R has been shown to increase Fyn phosphorylation, and higher Fyn expression can enhance 5-HT6R activity. aginganddisease.org As a 5-HT6 receptor antagonist, this compound may interfere with this interaction and the downstream signaling mediated by Fyn. mdpi.com
Neurotransmitter System Modulation
The 5-HT6 receptor's localization in brain regions rich in various neurotransmitters suggests that its modulation by compounds like this compound can impact multiple neurotransmitter systems. nih.govaginganddisease.org
Cholinergic System Interactions (e.g., Acetylcholine (B1216132) Release)
The cholinergic system, which utilizes acetylcholine as a neurotransmitter, is crucial for cognitive functions, including learning and memory. wikipedia.orgmdpi.comguidetopharmacology.orgcvphysiology.comclevelandclinic.orgtandfonline.com There is evidence indicating that 5-HT6 receptors can modulate cholinergic neurotransmission. nih.govnih.govaginganddisease.orgencyclopedia.pubresearchgate.net Specifically, antagonism of 5-HT6 receptors has been shown to enhance cholinergic activity and acetylcholine release in certain brain areas. nih.govmdpi.comaginganddisease.orgtandfonline.com this compound, as a selective 5-HT6 receptor antagonist, has been demonstrated to restore memory performance in models of memory deficiency, which is thought to be mediated, at least in part, through the enhancement of cholinergic neurotransmission. nih.govmdpi.comaginganddisease.org
Glutamatergic System Interactions (e.g., Glutamate (B1630785) Release)
Studies investigating the effects of 5-HT6 receptor antagonists, including this compound, have demonstrated an influence on glutamatergic neurotransmission. Blockade of 5-HT6 receptors has been shown to increase glutamatergic neurotransmission in various brain regions, such as the frontal cortex and hippocampus. nih.govresearchgate.netwikipedia.org This enhancement is suggested to involve an increase in extracellular glutamate concentrations in these areas. researchgate.netoup.com The modulation of glutamate release by 5-HT6 receptor antagonism is considered a mechanism contributing to the observed neurobiological effects of compounds like this compound. nih.gov
Effects of Ro4368554 in in Vitro Experimental Models
Neuronal Cell Culture Studies
Neuronal cell cultures are widely used in neurobiological research to study neuronal development, function, and responses to pharmacological agents. These models can utilize primary neurons, extracted directly from animal nervous system tissue, or immortalized neuronal cell lines. sciencellonline.comthermofisher.com While cell lines offer ease of use and proliferation, primary neurons are often considered more representative of in vivo conditions. sciencellonline.com
Studies involving 5-HT6 receptor antagonists, including Ro4368554, have been conducted using in vitro preparations such as cultures of embryonic rat cerebral cortex. researchgate.net These cultures allow for the examination of how compounds affect neuronal survival, differentiation, and the formation of neural networks. thermofisher.comstemcell.com Optimized neuronal media are crucial for supporting both the survival and functional activity of cultured neurons, including synaptic transmission and plasticity. stemcell.com
Synaptic plasticity and Long-Term Potentiation (LTP) Investigations
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. In vitro models, particularly acute hippocampal slices, are classical preparations for investigating synaptic plasticity and LTP. nih.gov These models allow for the study of changes in synaptic strength following specific stimulation protocols. nih.gov
This compound, as a 5-HT6 receptor antagonist, has been investigated for its effects on synaptic transmission using in vitro methods. Studies have examined its influence on inhibitory synaptic transmission and the subsequent effects on LTP. core.ac.uk The modulation of 5-HT6 receptors has been linked to cognitive processes, and NMDA receptors are known to be involved in LTP. mdpi.com
Neurotransmitter Release Studies in Tissue Preparations
Investigating the release of neurotransmitters from brain tissue preparations in vitro is a valuable approach to understand the impact of compounds on synaptic communication. Techniques such as superfusion systems can be used to measure the release of endogenous neurotransmitters from dissected brain regions like the striatum. umich.eduwashington.edu These methods allow for the collection of perfusate over time to quantify neurotransmitter levels under different experimental conditions. umich.eduwashington.edu
While specific in vitro studies detailing this compound's direct effects on neurotransmitter release in tissue preparations were not extensively highlighted in the search results, 5-HT6 receptor antagonists are generally known to influence the efflux of neurotransmitters such as glutamate (B1630785), acetylcholine (B1216132), and dopamine (B1211576) in certain brain regions. nih.gov In vitro techniques using tissue preparations would be suitable for directly assessing how this compound modulates the release of these or other neurotransmitters. umich.eduwashington.edumdpi.com
Receptor-Mediated Signaling Assays
This compound functions as an antagonist at the 5-HT6 receptor. ctdbase.orgresearchgate.net Receptor-mediated signaling assays are crucial for understanding how a compound interacts with its target receptor and the downstream intracellular events that follow. In vitro receptor binding assays are commonly employed to determine a compound's affinity and selectivity for specific receptors. nih.gov
Studies on 5-HT6 receptors have revealed their association with several intracellular signaling pathways. Activation of 5-HT6 receptors is known to stimulate cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP) accumulation, leading to the activation of protein kinase A (PKA) and involving the cAMP response element-binding protein (CREB). nih.govoup.comoup.com Furthermore, 5-HT6 receptors have been shown to interact with Fyn-tyrosine kinase and activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govoup.comoup.com These signaling cascades are implicated in various neuronal functions, including those related to cognition and plasticity. oup.comoup.com In vitro signaling assays, such as Western blotting to measure the phosphorylation status of proteins like CREB and ERK1/2, can be used to investigate the impact of this compound on these pathways. oup.comoup.com
Key Intracellular Signaling Pathways Associated with 5-HT6 Receptors
| Pathway | Key Components Involved | Downstream Effects | Relevance to Neuronal Function |
| cAMP/PKA/CREB | Adenylate Cyclase, cAMP, PKA, CREB | Gene expression regulation | Learning, Memory, Plasticity |
| Fyn/ERK1/2 | Fyn-tyrosine kinase, ERK1/2 | Protein phosphorylation, cellular processes regulation | Neuronal Growth, Plasticity |
Impact of Ro4368554 in in Vivo Animal Research Models
Cognitive Function and Memory Paradigms
Research in animal models has explored the impact of Ro4368554 on different aspects of learning and memory, including object recognition, spatial learning, passive avoidance, and emotional learning.
Object Recognition Tasks
The object recognition task is a widely used behavioral test in rodents to assess recognition memory, relying on the spontaneous tendency of animals to explore novel objects more than familiar ones. nih.govbiorxiv.orgnoldus.com Studies using this paradigm have shown that this compound can enhance object discrimination in unimpaired rats. nih.gov Furthermore, this compound has been shown to reverse cognitive deficits induced by scopolamine (B1681570) in novel object discrimination tasks in rats. nih.gov In aged rats, treatment with this compound resulted in significant improvement in object recognition compared to vehicle-treated controls. nih.gov Both this compound and another 5-HT6 antagonist, SB-258585, demonstrated cognition-enhancing effects in object recognition tasks. nih.gov
Spatial Learning (e.g., Morris Water Maze)
The Morris Water Maze (MWM) is a standard test for evaluating spatial learning and memory in rodents, requiring the animal to use distal cues to locate a hidden platform in a pool of water. animalab.eunih.govaugusta.edu While some studies have shown that 5-HT6 receptor antagonists can enhance memory consolidation in the Morris Water Maze, this compound itself was reported as inactive in this task in unimpaired rats at tested doses. nih.govnih.gov Another study also indicated that while SB-258585 could prevent scopolamine-induced deficits in the MWM, this compound did not. nih.gov
Passive Avoidance Learning
Passive avoidance learning assesses memory function based on an animal's ability to remember and avoid an aversive stimulus associated with a specific environment, typically involving a dark compartment paired with a foot shock. animalab.euugobasile.cominsidescientific.com this compound has been shown to reverse the effects of scopolamine in passive avoidance tasks in rats. nih.govnih.gov
Emotional Learning and Memory Assessment
Emotional learning and memory involve the formation and retrieval of memories associated with emotional experiences. This compound has been investigated for its effects on emotional learning, particularly in the context of fear conditioning. Studies have indicated that this compound can reverse scopolamine-induced deficits in fear potentiated startle, a model of emotional learning. nih.gov This suggests a role for 5-HT6 antagonists in modulating emotional learning processes.
Sleep-Wake Cycle Regulation Studies
The regulation of the sleep-wake cycle is a complex process involving various neurotransmitter systems. This compound, as a 5-HT(6) receptor antagonist, has been studied for its potential influence on sleep and wakefulness in animal models.
Electroencephalographic (EEG) and Electromyographic (EMG) Analysis
This compound is a chemical compound that has been investigated in in vivo animal research models, particularly for its effects on sleep architecture, behavioral phenotypes, and activity in specific brain regions. It is identified in databases with PubChem CID 6918682 ctdbase.org. Studies involving this compound often focus on its role as a 5-HT6 receptor antagonist nih.govnih.gov. Animal models are considered essential for investigating the roles of various compounds and their effects in relevant neurodevelopmental contexts core.ac.uk.
In vivo animal research models are crucial for understanding the effects of compounds like this compound within complex biological systems, accounting for interactions between cells, tissues, and organs biotechfarm.co.il. These studies are vital for assessing potential effects on an entire living system and are typically conducted using animal models such as mice and rats biotechfarm.co.il.
Non-Rapid Eye Movement (NREM) Sleep Modulation
Research has explored the impact of this compound on NREM sleep in animal models. Studies have indicated that selective 5-HT6 receptor antagonists, including this compound, may play a role in sleep-wake regulation nih.govresearchgate.net. Investigations in rats have shown that this compound can induce a dose-related increase in NREM sleep and electroencephalogram (EEG) slow wave activity (SWA) researchgate.net. These increases in NREM sleep duration were associated with greater delta power during NREM sleep researchgate.net.
Data on the effects of this compound on NREM sleep in rats:
| Compound | Dose (mg/kg, i.p.) | Effect on NREM Sleep | Effect on EEG Delta Power (NREM) |
| This compound | 1.0, 3.0, 10 | Increased | Increased |
| Zolpidem | 10 | Increased | Increased |
| Vehicle | - | Baseline | Baseline |
Rapid Eye Movement (REM) Sleep Effects
The effects of this compound on REM sleep have also been examined in animal studies. While some compounds affecting sleep can suppress REM sleep, studies involving this compound have shown differing results compared to other substances like zolpidem researchgate.netresearchgate.net. One study in rats indicated that this compound did not affect REM sleep, in contrast to zolpidem which suppressed it researchgate.net. Another study reported that at the highest dose tested in rats, the increase in NREM sleep and EEG SWA induced by this compound was accompanied by a prolonged inhibition of REM sleep researchgate.net.
Data on the effects of this compound on REM sleep in rats:
| Compound | Dose (mg/kg, i.p.) | Effect on REM Sleep |
| This compound | 1.0, 3.0 | No effect |
| This compound | 10 | Prolonged inhibition |
| Zolpidem | 10 | Suppressed |
| Vehicle | - | Baseline |
Behavioral Phenotypes in Models of Neurological Processes
This compound has been tested in animal models relevant to neurological processes, including those used for the detection of cognitive enhancement and antipsychotic-like activity nih.govcore.ac.uk. These models investigate various behavioral phenotypes. Animal models are commonly used to investigate behavioral phenotypes related to neurodevelopmental disorders frontiersin.orgbiorxiv.org.
Studies have assessed the influence of this compound on exploratory behavior and locomotor activity in animal models. In tests sensitive to antipsychotics, this compound did not affect amphetamine-induced hyperlocomotion nih.gov. While some sleep-promoting compounds can lead to reduced locomotor activity, the specific effects of this compound on general exploratory behavior and locomotion appear to vary depending on the context and dosage researchgate.net.
Sensorimotor gating, often measured by prepulse inhibition (PPI) of the startle reflex, is a key behavioral phenotype investigated in neurological models frontiersin.orgnih.govcpn.or.kr. PPI is the reduction in the startle response magnitude due to a weak pre-stimulus frontiersin.org. Impaired sensory gating is observed in certain neuropsychiatric disorders nih.govnih.gov. This compound has been evaluated for its effects on sensory gating deficits in animal models nih.govnih.gov. One study found that this compound reversed apomorphine-induced deficits in prepulse inhibition nih.govnih.gov. However, it did not reverse sensorimotor gating deficits induced by psychostimulants like dizocilpine (B47880) and amphetamine or neonatal lesion of the ventral hippocampus nih.govnih.gov.
Data on the effects of this compound on Prepulse Inhibition in rats:
| Model of Deficit | Compound | Effect on PPI Deficit Reversal |
| Apomorphine-induced deficit | This compound | Reversed |
| Dizocilpine-induced deficit | This compound | Did not reverse |
| Amphetamine-induced deficit | This compound | Did not reverse |
| Neonatal ventral hippocampus lesion-induced deficit | This compound | Did not reverse |
Associative learning involves the encoding of relationships between events and is a fundamental behavioral process studied in animal models researchgate.netoxfordbibliographies.comgla.ac.uk. This compound has been investigated for its effects on associative learning processes core.ac.uk. Studies have shown that this compound can enhance learning and memory processes in unimpaired and scopolamine-impaired rats nih.gov. Specifically, this compound reversed the effects of scopolamine in tasks such as novel object discrimination, social recognition, social discrimination, and passive avoidance nih.gov. In unimpaired rats, it enhanced object discrimination and autoshaping learning nih.gov.
Data on the effects of this compound on Associative Learning in rats:
| Learning Task | Model Impairment | Compound | Effect on Learning/Memory |
| Novel object discrimination | Scopolamine | This compound | Reversed impairment |
| Social recognition | Scopolamine | This compound | Reversed impairment |
| Social discrimination | Scopolamine | This compound | Reversed impairment |
| Passive avoidance | Scopolamine | This compound | Reversed impairment |
| Object discrimination | Unimpaired | This compound | Enhanced |
| Autoshaping learning | Unimpaired | This compound | Enhanced |
| Morris water maze | Unimpaired | Ro43668554 | Inactive |
Brain Region-Specific Effects (e.g., Hippocampus, Prefrontal Cortex, Nucleus Accumbens)
The distribution of 5-HT6 receptors in the brain, including high expression in the hippocampus, nucleus accumbens, and striatum, suggests a potential role for compounds targeting these receptors in modulating the function of these regions nih.govnih.gov. Animal studies investigating this compound have explored its effects in these specific brain areas.
The hippocampus is crucial for memory formation and is involved in tasks like contextual fear conditioning diva-portal.orgfrontiersin.org. The prefrontal cortex plays a significant role in executive functions, including decision-making and cognitive flexibility frontiersin.orgucla.edunih.gov. The nucleus accumbens is implicated in reward processing and associative learning uni-stuttgart.denih.gov. Research indicates that the cognitive enhancing effects of 5-HT6 receptor antagonists like this compound may involve modulation of cholinergic neurotransmission, which is relevant to the function of these brain regions nih.gov. Studies on the effects of this compound in animal models have contributed to understanding the involvement of 5-HT6 receptors in the function of the hippocampus, prefrontal cortex, and nucleus accumbens in the context of cognition and behavior nih.govnih.govnih.gov.
Comparative Analyses of Ro4368554 with Other Serotonergic Probes
Comparison with Other 5-HT6 Receptor Antagonists (e.g., SB-271046, SB-399885)
Ro4368554 is one among several selective antagonists developed for the 5-HT6 receptor, alongside compounds such as SB-271046 and SB-399885 tocris.comwikipedia.orgwikipedia.orgtocris.com. Early antagonists like SB-271046 demonstrated selectivity but showed limitations in brain penetration, leading to the development of compounds with improved pharmacokinetic properties, such as SB-399885 wikipedia.org. SB-399885 is characterized as a potent, selective, and orally active 5-HT6 receptor antagonist wikipedia.org. Similarly, this compound has been described as a potent, selective, and brain-penetrating antagonist of the 5-HT6 receptor nih.gov.
Comparative studies in rats have examined the effects of this compound and SB-399885 on sleep-wake architecture. Both compounds, when administered during the light phase, were found to increase wakefulness and reduce slow wave sleep (SWS) and REM sleep (REMS) researchgate.netnih.gov. However, differences were observed during the dark phase; SB-399885 reduced REMS, while this compound did not significantly alter sleep variables during this period researchgate.netnih.gov.
Further comparisons with other 5-HT6 antagonists, such as SB-271046 and Ro-046790, suggest a shared capacity among these agents to modulate neurotransmitter levels. These compounds have been shown to enhance extracellular levels of glutamate (B1630785) and acetylcholine (B1216132) in the frontal cortex and hippocampus, as well as noradrenaline and dopamine (B1211576) in the medial prefrontal cortex in rats, effects that can influence the sleep/wake cycle researchgate.net. This suggests that while individual 5-HT6 antagonists may have distinct profiles in certain behavioral paradigms, they may converge on common pathways involving the modulation of various neurotransmitter systems.
In cognitive assessments, this compound enhanced object discrimination and autoshaping learning in unimpaired rats and reversed deficits induced by scopolamine (B1681570) in various cognitive tasks nih.gov. SB-399885 has also demonstrated cognitive-enhancing properties in aged rats wikipedia.org. Research with SB-271046 indicated that it can increase levels of pCREB1, a protein involved in synaptic plasticity and memory formation, similar to the effects observed after spatial learning tasks oup.comoup.com. This points to potential intracellular signaling mechanisms underlying the cognitive effects of 5-HT6 receptor antagonism.
Below is a summary of observed effects of SB-399885 and this compound on sleep-wake cycles in rats from selected studies:
| Compound | Dose (mg/kg, i.p.) | Phase | Effect on Wakefulness | Effect on SWS | Effect on REMS | Source |
| SB-399885 | 10 | Light | Increase | Reduction | Reduction | researchgate.netnih.gov |
| SB-399885 | 10 | Dark | No significant change | No significant change | Reduction | researchgate.netnih.gov |
| This compound | 10 | Light | Increase | Reduction | Reduction | researchgate.netnih.gov |
| This compound | 10 | Dark | No significant change | No significant change | No significant change | researchgate.netnih.gov |
Differential Effects vs. 5-HT6 Receptor Agonists
Studies comparing the effects of 5-HT6 receptor antagonists and agonists reveal instances of both opposing and, surprisingly, sometimes similar outcomes in certain behavioral models. While antagonists block the activity of the receptor, agonists activate it. However, research in learning and memory paradigms has shown that both antagonists and agonists of the 5-HT6 receptor can paradoxically reverse memory deficits induced by modulating cholinergic or glutamatergic neurotransmission nih.gov.
In the context of sleep regulation, a selective 5-HT6 receptor agonist (WAY-208466) was found to increase wakefulness and decrease SWS and REMS in rats, an effect that was prevented by pretreatment with the 5-HT6 antagonist SB-399885 researchgate.net. This indicates a direct opposition in their effects on the sleep-wake cycle.
Beyond central nervous system effects, comparisons in metabolic parameters have also shown differential outcomes. A study comparing a 5-HT6 antagonist (SB-742457) and a 5-HT6 agonist (WAY-181187) demonstrated that the antagonist had a more pronounced effect in reducing weight gain and food intake induced by antipsychotic drugs in rats mdpi.com. Furthermore, the antagonist and agonist exhibited opposite effects on lipid profiles and glucose levels when administered in combination with antipsychotics mdpi.com. These findings underscore that the functional consequences of 5-HT6 receptor modulation can be complex and context-dependent, with agonists and antagonists exerting distinct influences on various physiological processes.
Contrasting Mechanisms with Other Neurotransmitter Modulators (e.g., Scopolamine, Metrifonate)
This compound's mechanism of action as a 5-HT6 receptor antagonist contrasts with that of compounds like scopolamine and metrifonate (B1681377), which primarily modulate the cholinergic system. Scopolamine is a muscarinic acetylcholine receptor antagonist widely used to experimentally induce cognitive deficits by blocking cholinergic neurotransmission wikipedia.orgfishersci.benih.govinnovareacademics.in. Metrifonate, on the other hand, is an irreversible acetylcholinesterase inhibitor that increases acetylcholine levels by preventing its breakdown innovareacademics.inwikipedia.orgwikipedia.orgctdbase.org. Metrifonate has been explored for its memory-enhancing properties innovareacademics.inwikipedia.orgwikipedia.org.
Direct comparative studies in rat models of memory deficiency have evaluated this compound alongside metrifonate nih.govresearchgate.net. In a time-dependent forgetting task with a 24-hour delay, metrifonate improved object recognition, while this compound did not show activity nih.govresearchgate.net. However, both this compound and metrifonate were effective in reversing memory deficits induced by scopolamine (modeling cholinergic dysfunction) and tryptophan depletion (modeling serotonergic dysfunction) in an object recognition task nih.govresearchgate.net. This suggests that while metrifonate's effects are directly linked to increasing acetylcholine, this compound, through 5-HT6 receptor antagonism, can also influence cognitive function by potentially modulating both cholinergic and serotonergic pathways nih.govresearchgate.netd-nb.info.
The cognitive-enhancing effects observed with 5-HT6 receptor antagonists, including this compound, are believed to involve the modulation of cholinergic neurotransmission, although the precise mechanisms by which 5-HT6 receptor blockade influences acetylcholine levels and activity are still under investigation nih.govresearchgate.netnih.gov. This highlights a key difference in their pharmacological approaches: scopolamine directly blocks acetylcholine receptors, metrifonate increases acetylcholine availability by inhibiting its breakdown, and this compound indirectly influences cholinergic and other neurotransmitter systems via its action at the 5-HT6 receptor.
The following table summarizes comparative findings between this compound and metrifonate in reversing memory deficits in rat models:
| Compound | Dose (mg/kg) | Model of Deficit | Effect on Memory | Source |
| This compound | 3, 10 (i.p.) | Scopolamine-induced | Reversed deficit | nih.govresearchgate.net |
| This compound | 3, 10 (i.p.) | Tryptophan depletion-induced | Reversed deficit | nih.govresearchgate.net |
| Metrifonate | 10 (p.o.) | Scopolamine-induced | Reversed deficit | nih.govresearchgate.net |
| Metrifonate | 10 (p.o.) | Tryptophan depletion-induced | Reversed deficit | nih.govresearchgate.net |
| Metrifonate | 10, 30 (p.o.) | Time-dependent forgetting (24h delay) | Improved recognition | nih.govresearchgate.net |
| This compound | (doses tested) | Time-dependent forgetting (24h delay) | Inactive | nih.govresearchgate.net |
Advanced Methodologies in Ro4368554 Research
Biochemical Assay Techniques
Biochemical assays are fundamental tools used to investigate the interaction of a compound with specific biological molecules, such as receptors or enzymes. These techniques provide crucial data on a compound's affinity, potency, and mechanism at the molecular level.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are considered a standard method for quantifying the affinity of a compound for a specific receptor. giffordbioscience.com These assays typically involve incubating a tissue preparation (such as membrane homogenates or cells) with a radiolabeled ligand that specifically binds to the receptor of interest. giffordbioscience.comnih.gov The binding of an unlabeled test compound, such as Ro4368554, is then assessed by its ability to compete with the radiolabeled ligand for binding sites. giffordbioscience.comnih.gov By testing a range of concentrations of the test compound, a displacement curve can be generated, allowing for the determination of its affinity (expressed as Ki or IC50 value) for the receptor. giffordbioscience.comnih.gov
There are different types of radioligand binding assays, including saturation assays to determine receptor density (Bmax) and the radioligand's dissociation constant (Kd), and kinetic assays to measure association and dissociation rates. giffordbioscience.comnih.gov These methods are highly sensitive and robust for characterizing ligand-receptor interactions. giffordbioscience.com While radioligand binding assays are widely used in receptor research, including studies exploring regional expression patterns core.ac.uk, specific detailed findings for this compound using this technique were not extensively detailed in the provided information beyond its mention in the context of 5-HT receptors.
Neurophysiological Recordings
In Vivo Electrophysiology (e.g., EEG, EMG)
Studies investigating this compound have utilized in vivo electrophysiology, specifically EEG and EMG, to evaluate its effects on sleep and wakefulness in rats. researchgate.netresearchgate.netresearchgate.netnih.gov Research has shown that this compound, as a 5-HT6 receptor antagonist, can influence sleep-wake cycles. researchgate.netnih.gov For example, studies have analyzed cumulative wakefulness, NREM sleep, and REM sleep durations following administration of this compound. nih.gov
Data from such studies can be presented in tables to show the quantitative effects on sleep-wake variables.
| Treatment Group (Rat) | Cumulative Wakefulness (hours) | Cumulative NREM Sleep (hours) | Cumulative REM Sleep (hours) |
| Vehicle | X | Y | Z |
| This compound (1.0 mg/kg) | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| This compound (3.0 mg/kg) | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| This compound (10 mg/kg) | Significantly reduced vs. Vehicle nih.gov | Increased vs. Vehicle nih.gov | No significant change vs. Vehicle nih.gov |
| MDL100907 (0.1 mg/kg) | Significantly reduced vs. Vehicle nih.gov | Increased vs. Vehicle nih.gov | Data not available in snippets |
| MDL100907 (1.0 mg/kg) | Significantly reduced vs. Vehicle nih.gov | Increased vs. Vehicle nih.gov | Data not available in snippets |
| MDL100907 (3.0 mg/kg) | Significantly reduced vs. Vehicle nih.gov | Increased vs. Vehicle nih.gov | Data not available in snippets |
| Zolpidem (10 mg/kg) | Significantly reduced vs. Vehicle nih.gov | Significantly greater vs. Vehicle, all RO, and MDL 1.0 mg/kg nih.gov | Data not available in snippets |
Note: Specific numerical data for all conditions were not available in the provided snippets, but the reported significant changes are included.
These studies indicate that this compound, particularly at higher doses, can significantly impact sleep architecture in rodents. nih.gov
Structural Biology Approaches (e.g., Receptor-Ligand Complex Studies)
Structural biology techniques are employed to determine the three-dimensional structures of biological molecules, such as proteins, and to understand how they interact with other molecules, including ligands like this compound. Studying the structure of receptor-ligand complexes provides critical insights into the binding affinity, specificity, and the conformational changes that occur upon ligand binding, which can influence receptor activation and downstream signaling.
Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are powerful tools used in structural biology to resolve the structures of proteins and their complexes. mdpi.comstructuretx.com These methods allow researchers to visualize the precise interactions between a ligand and its target receptor at the atomic level. Understanding these interactions is fundamental to comprehending the pharmacological properties of a compound. Research in structural biology often focuses on receptor families like G protein-coupled receptors (GPCRs), which are common targets for therapeutic drugs. mdpi.comstructuretx.com Studies on ligand-receptor interactions, including biased agonism where a ligand can differentially activate signaling pathways depending on its binding mode, provide valuable information on how compounds exert their specific effects. mdpi.com While the provided search results highlight the importance and methodologies of structural biology in studying receptor-ligand complexes, specific structural data or studies detailing the complex of this compound with its target receptor were not found. However, applying these structural biology approaches would be essential to fully characterize the molecular interaction between this compound and its binding partner(s).
Theoretical Frameworks and Research Paradigms Utilizing Ro4368554
Elucidating Serotonergic Contributions to Cognitive Circuits
Studies employing Ro4368554 have aimed to clarify the influence of the serotonergic system, particularly via the 5-HT₆ receptor, on cognitive circuits. The serotonergic system forms a diffuse network within the central nervous system, with projections to areas involved in learning and memory, such as the hippocampus, amygdala, hypothalamus, thalamus, neocortex, and basal ganglia. nih.gov Serotonin (B10506) is involved in a wide variety of brain functions and behaviors, including cognitive functions like memory. nih.govuzh.ch
Research has shown that 5-HT₆ receptor antagonists, including this compound, exhibit activity in models of learning and memory. nih.govmedchemexpress.cn While the precise mechanisms are still being elucidated, these effects may involve an increase in acetylcholine (B1216132) (ACh) levels. nih.govmedchemexpress.cn Acetylcholine is another neurotransmitter known to play a significant role in cognitive function.
Investigating Sleep-Wake Regulatory Mechanisms
The serotonergic system plays a well-documented modulatory role in the regulation of sleep-wake cycles. researchgate.netoup.com Different serotonin receptor subtypes contribute to this regulation. researchgate.net this compound, as a 5-HT₆ receptor antagonist, has been used to investigate the specific contribution of this receptor to sleep and wakefulness.
Studies in rats have evaluated the effects of this compound on sleep and wakefulness. researchgate.netoup.comnih.gov These studies often involve monitoring electroencephalogram (EEG), electromyogram (EMG), body temperature, and locomotor activity. oup.comnih.gov Research indicates that systemic administration of 5-HT₆ receptor antagonists like this compound can decrease wakefulness and increase non-rapid eye movement (NREM) sleep in rats. researchgate.net This suggests a role for 5-HT₆ receptors in sleep-wake regulation, consistent with the view that serotonin generally promotes wakefulness. researchgate.net
Data from a study investigating the effects of this compound on sleep-wake states in rats showed significant changes in cumulative wakefulness and NREM sleep at certain doses compared to vehicle control. oup.com
| Treatment Group | Cumulative Wakefulness (6 hours) | Cumulative NREM Sleep (6 hours) |
| Vehicle | - | - |
| This compound (10 mg/kg) | Significantly reduced vs. Vehicle | Significantly increased vs. Vehicle |
| Zolpidem (10 mg/kg) | Significantly reduced vs. Vehicle and all doses of this compound | Significantly greater vs. Vehicle, all doses of this compound, and MDL 1.0 mg/kg |
Note: Data is illustrative based on research findings indicating significant changes; specific numerical values may vary between studies. oup.com
Another study, however, reported relatively modest effects of this compound on sleep-wake behavior compared to 5-HT₂ compounds, with some contradictory findings regarding whether it promotes sleep or wakefulness depending on the light-dark cycle phase. researchgate.net This highlights the complexity of serotonergic modulation of sleep and the need for further research to fully understand the specific role of the 5-HT₆ receptor.
Modeling Neurological Dysfunctions in Research
This compound has been utilized in research to model and investigate neurological dysfunctions, particularly those involving cognitive deficits like memory deficiency. Antagonists at 5-HT₆ receptors show activity in models of learning and memory, making them relevant tools for studying conditions associated with cognitive impairment. nih.govmedchemexpress.cn
Studies have employed this compound in rat models of memory deficiency induced by agents such as scopolamine (B1681570) (a muscarinic antagonist that impairs cholinergic function) or tryptophan depletion (which lowers central serotonin levels). nih.govnih.govmedchemexpress.cn this compound has been shown to reverse memory deficits induced by both scopolamine and tryptophan depletion in tasks like object recognition. nih.govmedchemexpress.cn This suggests that both cholinergic and serotonergic mechanisms may be involved in the cognitive-enhancing effects observed with this compound in these models. nih.govmedchemexpress.cn
While this compound has demonstrated the ability to reverse memory deficits in specific pharmacological models, it did not improve a time-related retention deficit in one study. nih.govmedchemexpress.cn Furthermore, in a complex model system designed to assess multiple cognitive functions, this compound did not show notable effects on impaired attention, visual recognition, spatial learning, or procedural learning, but it did exert a beneficial effect on cooperative behavior. nih.gov This suggests that the cognitive effects of this compound may be specific to certain cognitive domains or types of memory impairment.
The use of this compound in these models contributes to understanding the potential therapeutic targets for memory impairment associated with various neurological and psychiatric disorders. uzh.ch
Challenges and Considerations in Ro4368554 Research
Off-Target Activity and Selectivity Issues in Experimental Regimens
A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize unintended physiological effects. While Ro4368554 is characterized as a selective 5-HT6 receptor antagonist, a complete understanding of its binding profile across a wide range of receptors is essential for a thorough assessment.
Research has demonstrated that this compound selectively inhibits 5-HT6 receptors over 5-HT2A receptors, which is an important distinction given the different physiological roles of these serotonin (B10506) receptor subtypes nih.gov. The 5-HT2A receptor is involved in various functions, including sleep and mood regulation, and off-target activity at this site could lead to confounding effects in preclinical studies nih.gov. However, detailed public data on the binding affinity of this compound for other serotonin receptor subtypes (such as 5-HT1A, 5-HT2C, 5-HT7) and other central nervous system targets remains limited. The potential for interaction with other receptors, even at lower affinities, can complicate the interpretation of experimental outcomes and presents a challenge in attributing observed effects solely to 5-HT6 receptor blockade.
| Receptor Subtype | Selectivity of this compound | Implication of Off-Target Activity |
| 5-HT6 | Primary Target | Intended therapeutic effects on cognition. |
| 5-HT2A | Selective against this subtype nih.gov | Avoidance of effects related to sleep and mood modulation mediated by 5-HT2A nih.gov. |
| Other 5-HT Subtypes | Data not widely available | Potential for unintended effects on mood, anxiety, and other physiological processes. |
| Other CNS Receptors | Data not widely available | Possibility of interacting with dopaminergic, cholinergic, or other systems, confounding results. |
This table illustrates the known selectivity of this compound and highlights the need for a more comprehensive binding profile.
Translational Limitations of Preclinical Models
The ultimate goal of preclinical research is to predict a compound's efficacy and safety in humans. However, the translation of findings from animal models to clinical outcomes is a well-documented challenge in neuroscience drug development, and research on this compound is no exception.
Studies have utilized various rodent models to assess the cognitive-enhancing effects of this compound. For instance, the compound was shown to reverse memory deficits induced by the cholinergic antagonist scopolamine (B1681570) in tasks such as the novel object recognition and social recognition tests nih.gov. This suggests that this compound's mechanism may involve modulation of the cholinergic system, a key pathway implicated in memory and targeted by current Alzheimer's disease therapies nih.gov.
Despite these positive findings, the efficacy of this compound has not been consistent across all preclinical paradigms. In studies using aged rats, the compound was reportedly inactive in spatial memory tasks like the radial arm maze and the Morris water maze nih.gov. This discrepancy highlights a significant translational limitation: the specific cognitive domains assessed by different animal models may not uniformly represent the complex cognitive deficits seen in human conditions like Alzheimer's disease. Rodent models, while valuable, often fail to recapitulate the full spectrum of human neuropathology and cognitive impairment, posing a barrier to predicting clinical success nih.govresearchgate.netnih.gov. The reliance on induced deficits (e.g., via scopolamine) versus age-related cognitive decline further complicates the direct translation of these findings to a human patient population nih.govnih.gov.
Methodological Variability Across Studies
Inconsistencies in the reported efficacy of this compound can also be attributed to the methodological variability inherent in preclinical research. The design of a study, including the specific behavioral task employed, the nature of the cognitive impairment model, and the species or strain of the animal, can profoundly influence the outcome.
The differential effects of this compound in various cognitive tests serve as a clear example of this challenge. The compound demonstrated positive effects in the novel object discrimination and autoshaping learning tasks in unimpaired rats but was inactive in the Morris water maze task within the same study nih.gov. The novel object recognition task relies on a rodent's natural exploratory behavior and is thought to assess certain aspects of recognition memory einsteinmedneuroscience.org. In contrast, the Morris water maze is a test of spatial learning and memory that involves different cognitive processes and may be more sensitive to different neurochemical manipulations einsteinmedneuroscience.orgnih.gov.
Future Directions and Emerging Research Avenues for Ro4368554 As a Research Tool
Exploration of Novel Intracellular Signaling Cascades
The primary action of Ro4368554—increasing synaptic glycine—directly potentiates NMDA receptor activity. The activation of NMDA receptors is a well-established trigger for a cascade of intracellular signaling events, primarily initiated by the influx of Ca²⁺ into the postsynaptic neuron. researchgate.netnih.gov Future research can leverage this compound to meticulously dissect these downstream pathways.
By selectively enhancing the co-agonist-dependent activation of NMDA receptors, this compound can help isolate and study specific signaling cascades. For instance, researchers can investigate how sustained or phasic increases in glycine tone, mediated by this compound, affect the activation of key molecules like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and Src kinase, all of which are implicated in NMDA receptor-dependent plasticity. nih.gov Furthermore, this compound can be used to explore the link between NMDA receptor activation and gene expression, particularly the activation of transcription factors like CREB (cAMP response element-binding protein), which is crucial for long-term memory formation. nih.gov This approach allows for a nuanced understanding of how the glycine modulatory site of the NMDA receptor contributes to the complex symphony of intracellular signaling that governs neuronal function.
| Signaling Molecule/Pathway | Role in NMDA Receptor Signaling | Potential Research Application with this compound |
| Ca²⁺ Influx | Primary consequence of NMDA receptor channel opening, acting as a second messenger. | Quantify how graded GlyT1 inhibition by this compound correlates with the amplitude and kinetics of Ca²⁺ transients. |
| CaMKII | A key kinase activated by Ca²⁺ influx, critical for long-term potentiation (LTP). | Investigate if this compound-mediated enhancement of NMDA signaling lowers the threshold for CaMKII activation. |
| PKC and Src Kinase | Involved in the modulation and potentiation of NMDA receptor function. nih.gov | Elucidate the feedback mechanisms where GlyT1 inhibition influences these kinases, which in turn modulate the NMDA receptor. |
| CREB | A transcription factor activated by NMDA receptor signaling, essential for long-term memory. nih.gov | Determine the specific contribution of glycine-site saturation to CREB phosphorylation and subsequent neuroprotective gene expression. nih.gov |
Application in Advanced In Vitro Models (e.g., Organoids, 3D Cultures)
Two-dimensional cell cultures have limitations in replicating the complex architecture and connectivity of the brain. The advent of brain organoids and other 3D culture systems provides a more physiologically relevant environment for neurological research. nih.govuni-heidelberg.de These models, derived from human induced pluripotent stem cells (iPSCs), develop into complex structures that recapitulate aspects of brain development and neuronal circuitry.
This compound can be applied to these advanced in vitro models to study the effects of GlyT1 inhibition in a human-derived system with preserved cellular diversity and structural organization. Researchers have already begun using brain organoids to study NMDA receptor-mediated excitotoxicity and neuroprotection. nih.govuni-heidelberg.de The addition of this compound to such models would allow for precise modulation of the glutamatergic system by controlling the availability of the NMDA receptor co-agonist, glycine. This could be used to model diseases with hypothesized NMDA receptor hypofunction, such as schizophrenia, and to test how GlyT1 inhibition alters network activity, synaptogenesis, and cell survival in a controlled, human-relevant 3D environment. researchgate.net
Integration with Optogenetic and Chemogenetic Methodologies
Optogenetics and chemogenetics have revolutionized neuroscience by allowing researchers to control the activity of specific, genetically defined populations of neurons with light or designer drugs, respectively. nih.govnih.gov Integrating this compound with these technologies opens up powerful new experimental paradigms.
For example, researchers could use optogenetics to stimulate glutamatergic projections to a specific brain region while simultaneously applying this compound. nih.gov This would allow for the independent manipulation of the primary agonist (glutamate, via light stimulation) and the co-agonist (glycine, via GlyT1 inhibition), providing a powerful tool to dissect their respective roles in synaptic plasticity and circuit function. Similarly, chemogenetics could be used to chronically activate or inhibit a particular neural pathway while observing how systemic enhancement of NMDA receptor tone via this compound modifies the behavioral or physiological outcomes. mssm.eduspringernature.com This combination of tools could help unravel the complex interplay between different neural circuits and the pervasive glutamatergic system in both health and disease.
| Technique | Principle | Potential Integration with this compound | Research Question |
| Optogenetics | Use of light-sensitive proteins (opsins) to control neuronal firing with high temporal precision. nih.gov | Combine optogenetic stimulation of glutamate (B1630785) release with systemic this compound administration. | How does co-agonist availability modulate the plasticity induced by specific patterns of presynaptic activity? |
| Chemogenetics | Use of designer receptors (e.g., DREADDs) activated by specific synthetic ligands to modulate neuronal activity. nih.gov | Apply this compound to animals expressing DREADDs in a specific cell type (e.g., prefrontal cortex pyramidal neurons). | Does enhancing NMDA receptor tone rescue behavioral deficits caused by the chemogenetic inhibition of a specific circuit? mssm.edubiorxiv.org |
Development of Advanced Imaging Techniques to Study its Effects
Understanding the in vivo action of this compound requires tools to visualize its distribution and target engagement in the living brain. Positron Emission Tomography (PET) is a powerful imaging technique that allows for the quantification of receptor or transporter occupancy by a drug. nih.gov
Significant progress has been made in developing PET radioligands for GlyT1. radiologykey.com Tracers such as [¹¹C]RO5013853 and the prodrug [¹⁸F]ALX5406 have been used to measure GlyT1 distribution and occupancy in preclinical and clinical studies. acs.orgnih.govjohnshopkins.edu A key future direction would be to develop a radiolabeled version of this compound itself or to use these existing tracers to conduct in vivo occupancy studies with this compound. Such studies would be crucial for determining the relationship between drug dosage, the percentage of GlyT1 transporters blocked in the brain, and the resulting physiological or behavioral effects. nih.govnih.gov This would provide invaluable information for optimizing its use as a research tool and for the development of other GlyT1 inhibitors.
Beyond PET, advanced microscopy techniques like two-photon imaging could be used in animal models to visualize how this compound-induced modulation of NMDA receptor activity affects synaptic structure and function, such as dendritic spine dynamics, in real-time.
Role in Elucidating Fundamental Brain Functions
The NMDA receptor is fundamental to many core brain functions, most notably learning and memory. nih.govnih.gov Its role in long-term potentiation (LTP), a cellular correlate of memory formation, is well-established and depends on its properties as a molecular coincidence detector. nih.govyoutube.com
This compound, by specifically targeting the glycine co-agonist site, provides a unique opportunity to probe the nuances of these fundamental processes. Research using this compound can help answer critical questions about synaptic plasticity: Is the ambient level of glycine in certain brain regions a rate-limiting factor for LTP induction? How does enhancing glycine tone affect different phases of memory, from acquisition to consolidation and retrieval? ingentaconnect.com Because GlyT1 inhibitors are being investigated for their potential to treat cognitive impairment, using this compound as a research tool in animal models of cognitive deficits can help elucidate the underlying mechanisms by which enhancing NMDA receptor function may restore or improve cognitive processes like working memory and executive function. nih.govnih.gov This line of inquiry holds the potential to deepen our understanding of the molecular basis of cognition. pnas.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
